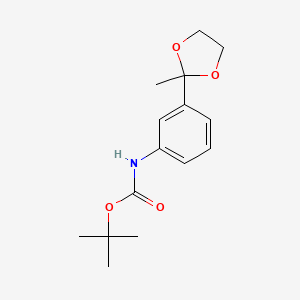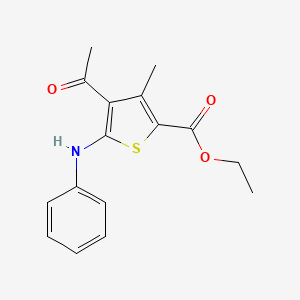![molecular formula C9H7N3O5 B1333058 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 439095-26-8](/img/structure/B1333058.png)
2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide
Übersicht
Beschreibung
2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is a chemical compound with the molecular formula C9H7N3O5 and a molecular weight of 237.17 g/mol . This compound is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used in various fields of research due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions. For instance, a common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various benzoxazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-methylbenzoxazole
- 2-phenylbenzoxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is its unique combination of a nitro group and an acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYMIGVSHJOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274519 | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-26-8 | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-(5-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, in the form of [11C]N′-MPB, enable the visualization of TSPO in the brain?
A1: [11C]N′-MPB, a radiolabeled derivative of 2-(5-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, exhibits a high binding affinity for TSPO (Ki = 4.9 nM) []. This strong affinity allows it to bind to TSPO, which is highly expressed in areas of neuroinflammation. The radioactive carbon-11 isotope in [11C]N′-MPB allows for its detection using Positron Emission Tomography (PET). Therefore, the accumulation of [11C]N′-MPB in the brain, as detected by PET, serves as an indirect measure of TSPO concentration and, consequently, neuroinflammation.
Q2: What are the key findings supporting the potential of [11C]N′-MPB as a PET imaging agent for TSPO?
A2: Several key findings from preclinical studies support the potential of [11C]N′-MPB:
- High TSPO Binding Affinity and Lipophilicity: [11C]N′-MPB demonstrates high binding affinity for TSPO and suitable lipophilicity, allowing it to cross the blood-brain barrier effectively [].
- Specific Binding and Biodistribution: Biodistribution studies in mice revealed high radioactivity accumulation in TSPO-rich organs, indicating its selectivity [].
- Metabolic Stability: Metabolite analysis in rats confirmed the high stability of [11C]N′-MPB in vivo, ensuring accurate signal detection [].
- In vivo Validation in Ischemic Stroke Model: In vitro autoradiography and in vivo PET imaging in an ischemic rat model demonstrated increased [11C]N′-MPB uptake in the injured brain hemisphere, correlating with increased TSPO expression during neuroinflammation []. This increased uptake was diminished by a known TSPO ligand, further confirming specific binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)



![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)


